molecular formula C8H5ClN2O B019579 8-Chloroquinazolin-4-OL CAS No. 101494-95-5

8-Chloroquinazolin-4-OL

Cat. No. B019579
M. Wt: 180.59 g/mol
InChI Key: JWLJDRWZFALRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chloroquinoline derivatives, including structures similar to 8-Chloroquinazolin-4-OL, involves palladium-catalyzed arylation processes or novel one-step syntheses involving thiophosgene. These methods offer efficient pathways to chloroquinoline compounds, showcasing the versatility and adaptability of synthetic strategies for accessing this class of compounds (Callingham, Blum, & Pavé, 2015).

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives has been elucidated through various spectroscopic techniques, including NMR, FT-IR, and XRD. Theoretical approaches such as density functional theory (DFT) have also been employed to optimize geometries and compare them with experimental data, offering insights into the electronic and spatial configuration of these molecules (Murugavel et al., 2017).

Chemical Reactions and Properties

Chloroquinoline compounds engage in a variety of chemical reactions, including nucleophilic substitution, which can be influenced by reaction conditions such as the presence of acids or bases. These reactions are pivotal for further functionalization of the quinoline core and for the synthesis of compounds with potential biological activities (Kóródi, 1994).

Physical Properties Analysis

The physical properties of chloroquinoline derivatives, including solubility, melting points, and crystallinity, are crucial for their application in medicinal chemistry. These properties can be influenced by substituents on the quinoline nucleus and are essential for determining the compound's suitability for further development as a therapeutic agent.

Chemical Properties Analysis

Chloroquinoline compounds exhibit a range of chemical properties, such as reactivity towards nucleophiles, electrophiles, and their ability to form complexes with metals. These chemical properties are foundational to the compound's biological activities and its interactions with biological targets (Raj et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a warning signal word . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

8-chloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLJDRWZFALRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445662
Record name 8-CHLOROQUINAZOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroquinazolin-4-OL

CAS RN

101494-95-5
Record name 8-Chloro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101494-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-CHLOROQUINAZOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloroquinazolin-4-OL
Reactant of Route 2
Reactant of Route 2
8-Chloroquinazolin-4-OL
Reactant of Route 3
8-Chloroquinazolin-4-OL
Reactant of Route 4
8-Chloroquinazolin-4-OL
Reactant of Route 5
8-Chloroquinazolin-4-OL
Reactant of Route 6
8-Chloroquinazolin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.